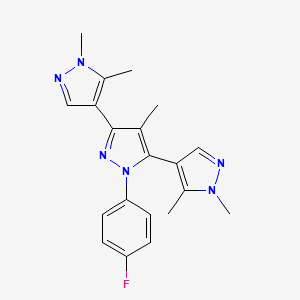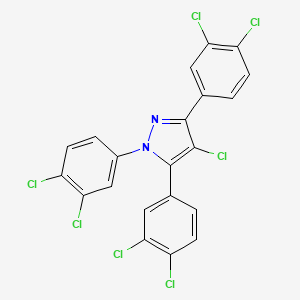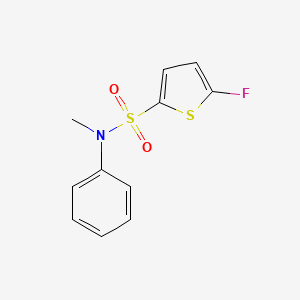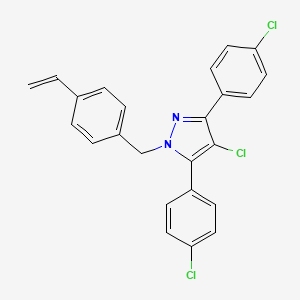![molecular formula C15H24N4O4S B14925975 {1-[(1,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]piperidin-3-yl}(morpholin-4-yl)methanone](/img/structure/B14925975.png)
{1-[(1,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]piperidin-3-yl}(morpholin-4-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
{1-[(1,5-DIMETHYL-1H-PYRAZOL-4-YL)SULFONYL]-3-PIPERIDYL}(MORPHOLINO)METHANONE: is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a pyrazole ring, a piperidine ring, and a morpholine ring, all connected through a sulfonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {1-[(1,5-DIMETHYL-1H-PYRAZOL-4-YL)SULFONYL]-3-PIPERIDYL}(MORPHOLINO)METHANONE typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.
Sulfonylation: The pyrazole ring is then sulfonylated using a sulfonyl chloride in the presence of a base such as pyridine or triethylamine.
Piperidine Ring Formation: The piperidine ring can be introduced through a nucleophilic substitution reaction, where a halogenated precursor reacts with a piperidine derivative.
Morpholine Ring Introduction: Finally, the morpholine ring is attached via a similar nucleophilic substitution reaction.
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, using continuous flow reactors for better control over reaction parameters, and employing purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can occur at the sulfonyl group, converting it to a sulfide or thiol group.
Substitution: The compound is prone to nucleophilic substitution reactions, especially at the piperidine and morpholine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the pyrazole ring can lead to pyrazole N-oxides, while reduction of the sulfonyl group can yield sulfides.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules
Biology
In biological research, the compound has been studied for its potential as a biochemical probe. Its ability to interact with specific proteins and enzymes makes it useful for studying biological pathways and mechanisms.
Medicine
In medicine, the compound is being investigated for its potential therapeutic applications. Its unique structure allows it to interact with various biological targets, making it a candidate for drug development.
Industry
In the industrial sector, the compound is used in the development of new materials and chemicals. Its versatility and reactivity make it a valuable component in the production of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of {1-[(1,5-DIMETHYL-1H-PYRAZOL-4-YL)SULFONYL]-3-PIPERIDYL}(MORPHOLINO)METHANONE involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, altering their activity and function. This interaction is mediated through hydrogen bonding, hydrophobic interactions, and van der Waals forces. The exact pathways involved depend on the specific biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
{1-[(1,5-DIMETHYL-1H-PYRAZOL-4-YL)SULFONYL]-3-PIPERIDYL}(MORPHOLINO)METHANONE: shares similarities with other sulfonyl-containing compounds such as sulfonamides and sulfonylureas.
Pyrazole Derivatives: Compounds with a pyrazole ring, such as pyrazolone and pyrazolidine, have similar chemical properties.
Piperidine Derivatives: Compounds like piperidine and piperazine share the piperidine ring structure.
Uniqueness
What sets {1-[(1,5-DIMETHYL-1H-PYRAZOL-4-YL)SULFONYL]-3-PIPERIDYL}(MORPHOLINO)METHANONE apart is its combination of functional groups, which imparts unique reactivity and biological activity
Properties
Molecular Formula |
C15H24N4O4S |
|---|---|
Molecular Weight |
356.4 g/mol |
IUPAC Name |
[1-(1,5-dimethylpyrazol-4-yl)sulfonylpiperidin-3-yl]-morpholin-4-ylmethanone |
InChI |
InChI=1S/C15H24N4O4S/c1-12-14(10-16-17(12)2)24(21,22)19-5-3-4-13(11-19)15(20)18-6-8-23-9-7-18/h10,13H,3-9,11H2,1-2H3 |
InChI Key |
AFEYGNROONXUHO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=NN1C)S(=O)(=O)N2CCCC(C2)C(=O)N3CCOCC3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-6-(3-methoxyphenyl)-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B14925894.png)
![ethyl 2-[{[3-(difluoromethyl)-5,6-dihydrocyclopenta[c]pyrazol-1(4H)-yl]acetyl}(propyl)amino]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B14925895.png)
![2-{[4-(1-ethyl-3-methyl-1H-pyrazol-4-yl)pyrimidin-2-yl]sulfanyl}-N-(2-methoxyphenyl)acetamide](/img/structure/B14925897.png)
![5-methyl-N-[1-(4-methylbenzyl)-1H-pyrazol-4-yl][1,2,4]triazolo[1,5-a]pyrimidine-7-carboxamide](/img/structure/B14925898.png)
![N-[4-(2,2,3,3-tetrafluoropropoxy)phenyl][1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B14925903.png)

![N,1,3,5-tetramethyl-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]-1H-pyrazole-4-sulfonamide](/img/structure/B14925919.png)
![N-{(E)-[4-(difluoromethoxy)-3-ethoxyphenyl]methylidene}-3-(difluoromethyl)-5-(methylsulfanyl)-4H-1,2,4-triazol-4-amine](/img/structure/B14925921.png)
![N'-[(E)-(2,5-dimethoxyphenyl)methylidene]naphtho[2,1-b]furan-2-carbohydrazide](/img/structure/B14925925.png)


![3-{[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]sulfanyl}-N-[(E)-(1-ethyl-1H-pyrazol-3-yl)methylidene]-5-methyl-4H-1,2,4-triazol-4-amine](/img/structure/B14925956.png)
![N-(2-{[(1-ethyl-4-nitro-1H-pyrazol-3-yl)carbonyl]amino}ethyl)-3-(thiophen-2-yl)-1,2,4-oxadiazole-5-carboxamide](/img/structure/B14925962.png)

